Einecs 264-409-8
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Overview
Description
Einecs 264-409-8, also known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone, is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.231 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The synthetic routes for 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involve the cyclization of appropriate precursors under controlled conditions. Industrial production methods may include catalytic hydrogenation and oxidation reactions to achieve the desired quinone structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone include other quinone derivatives such as:
2,5-hexanedione: Another quinone derivative with different functional groups.
2-phenyl-1H-benzimidazole: A compound with a similar quinone structure but different substituents.
Methyl salicylate: A compound with a similar molecular weight but different chemical properties.
The uniqueness of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone lies in its specific structure and the resulting chemical and biological properties that distinguish it from other quinone derivatives.
Properties
CAS No. |
63681-54-9 |
---|---|
Molecular Formula |
C18H30O3S.C12H12N4 C30H42N4O3S |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C18H30O3S.C12H12N4/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-8H,13-14H2 |
InChI Key |
KDDJWEAMHMYOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
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